

## **Apritone: A Technical Guide for Researchers**

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| Compound Name:       | Apritone |           |
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CAS Number: 68133-79-9

This technical guide provides an in-depth overview of **Apritone** (2-(3,7-dimethyl-2,6-octadienyl)cyclopentanone), a compound of interest for researchers, scientists, and drug development professionals. While extensively utilized in the fragrance and flavor industries for its characteristic ripe apricot and peach aroma, its potential biological activities remain a subject of ongoing investigation.[1][2][3] This document summarizes its known physicochemical properties and explores potential biological activities and signaling pathways based on structurally related compounds.

## **Physicochemical Properties of Apritone**

**Apritone** is a pale yellow liquid with a molecular formula of C<sub>15</sub>H<sub>24</sub>O and a molecular weight of 220.35 g/mol .[4] It is characterized by its insolubility in water and solubility in alcohols and fats. [4] A comprehensive summary of its physical and chemical properties is presented in Table 1.



| Property          | Value   | Reference |
|-------------------|---|-----------|
| CAS Number        | 68133-79-9  | [1][2][5] |
| Molecular Formula | C15H24O   | [4]       |
| Molecular Weight  | 220.35 g/mol  | [4]       |
| Appearance        | Pale yellow liquid                                  |           |
| IUPAC Name        | 2-(3,7-dimethylocta-2,6-dienyl)cyclopentan-1-one    | [4]       |
| Synonyms          | Geranyl Cyclopentanone, Decenyl Cyclopentanone      | [1][2]    |
| Boiling Point     | 130 °C @ 3 mmHg                                     | [6]       |
| Flash Point       | > 230 °F (> 110 °C)                                 | [6]       |
| Density           | 0.911 - 0.916 g/cm³ @ 25 °C                         | [6]       |
| Refractive Index  | 1.482 - 1.489 @ 20 °C                               | [6]       |
| Solubility        | Insoluble in water; soluble in alcohol and fats.[4] |           |
| Vapor Pressure    | 0.001 mmHg @ 25 °C<br>(estimated)                   | _         |

# Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activities and signaling pathways of **Apritone** is limited in publicly available scientific literature. However, its chemical structure as an  $\alpha,\beta$ -unsaturated ketone suggests potential for biological reactivity.[7][8][9] Compounds of this class are known to interact with biological macromolecules, which can lead to a range of cellular effects.[7][8][9]

A structurally similar compound, 2-[(2E)-3,7-dimethyl-2,6-octadienyl]-6-methyl-2,5-cyclohexadiene-1,4-dione (DMD), isolated from Atractylodes macrocephala, has demonstrated

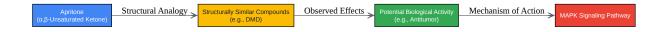


significant antitumor activity in hepatocellular carcinoma (HCC).[10] The study on DMD provides a valuable framework for investigating the potential biological effects of **Apritone**.

The antitumor effects of DMD were found to be associated with the induction of mitochondria-mediated apoptosis and modulation of the MAPK signaling pathway.[10] Specifically, DMD treatment led to the upregulation of pro-apoptotic proteins such as cytochrome c, cleaved caspases-3, -7, and -9, and Bax, while downregulating the anti-apoptotic protein Bcl-2.[10] Furthermore, DMD was shown to increase the phosphorylation of JNK and decrease the phosphorylation of ERK1/2, key components of the MAPK pathway.[10]

Given the structural similarities, it is plausible that **Apritone** could exhibit comparable biological activities. The  $\alpha,\beta$ -unsaturated ketone moiety is a known Michael acceptor, capable of reacting with nucleophilic residues in proteins, which could underlie its potential bioactivity.

### **Logical Relationship of Potential Apritone Activity**



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Caption: Logical flow from Apritone's structure to potential biological activity.

## **Experimental Protocols**

Detailed experimental protocols for **Apritone** are not readily available in the scientific literature. However, the methodologies employed in the study of the structurally similar compound DMD can serve as a valuable reference for future investigations into **Apritone**'s biological effects.

[10]

Cell Culture and Viability Assay:

- Cell Line: H22 mouse hepatocellular carcinoma cells.
- Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.



 MTT Assay for Cell Viability: H22 cells were seeded in 96-well plates and treated with varying concentrations of DMD for 24, 48, and 72 hours. Subsequently, 20 μL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours. The formazan crystals were dissolved in 150 μL of DMSO, and the absorbance was measured at 490 nm using a microplate reader.

### Apoptosis Analysis by Flow Cytometry:

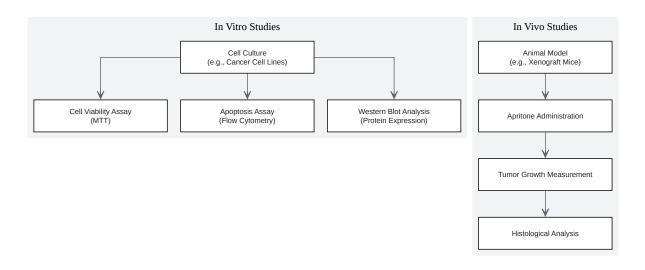
- H22 cells were treated with DMD for 48 hours.
- Cells were harvested, washed with PBS, and resuspended in binding buffer.
- The cells were then stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.
- Apoptotic cells were quantified using a flow cytometer.

#### Western Blot Analysis:

- H22 cells were treated with DMD for 48 hours, and total protein was extracted.
- Protein concentrations were determined using a BCA protein assay kit.
- Equal amounts of protein were separated by SDS-PAGE and transferred to PVDF membranes.
- The membranes were blocked and then incubated with primary antibodies against Bcl-2, Bax, cytochrome c, cleaved caspases-3, -7, -9, JNK, p-JNK, ERK1/2, and p-ERK1/2, with β-actin as a loading control.
- After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence detection system.

# Experimental Workflow for Investigating Apritone's Bioactivity





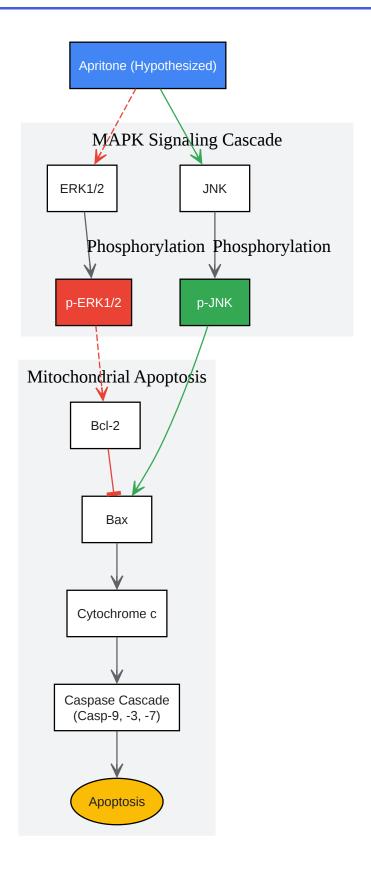
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Caption: Proposed workflow for studying **Apritone**'s biological effects.

### **Signaling Pathway Diagram**

Based on the findings for the structurally related compound DMD, a potential signaling pathway that could be investigated for **Apritone** is the MAPK pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.





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Caption: Hypothesized MAPK signaling pathway influenced by **Apritone**.



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